Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate
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Overview
Description
Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a pent-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate typically involves the reaction of dimethylamine with a suitable ester precursor. One common method is the esterification of 2-(dimethylamino)ethyl methacrylate with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines or esters .
Scientific Research Applications
Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure and different reactivity.
Dimethylamine: A secondary amine with similar basicity but different steric properties.
Trimethylamine: A tertiary amine with higher steric hindrance and different solubility characteristics
Uniqueness
Methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate is unique due to its combination of a dimethylamino group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structure also imparts specific physical and chemical properties that distinguish it from other amines and esters .
Properties
CAS No. |
59415-20-2 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C10H19NO2/c1-7-10(2,3)8(11(4)5)9(12)13-6/h7-8H,1H2,2-6H3 |
InChI Key |
DYUDVDPSVGOWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C(=O)OC)N(C)C |
Origin of Product |
United States |
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